molecular formula C11H12BrN B8094875 2,3-Dimethylquinolizin-5-ium bromide CAS No. 31778-07-1

2,3-Dimethylquinolizin-5-ium bromide

Cat. No.: B8094875
CAS No.: 31778-07-1
M. Wt: 238.12 g/mol
InChI Key: SRYNBOKWCADOAH-UHFFFAOYSA-M
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Description

2,3-Dimethylquinolizin-5-ium bromide is a quaternary ammonium compound with a unique structure that includes a quinolizinium core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to interact with different molecular targets, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinolizin-5-ium bromide typically involves the quaternization of 2,3-dimethylquinolizine with a brominating agent. One common method includes the reaction of 2,3-dimethylquinolizine with methyl bromide under reflux conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinolizin-5-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolizinium derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolizinium compounds.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace the bromide ion.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: Quinolizinium derivatives with various functional groups.

    Reduction: Reduced quinolizinium compounds with altered electronic properties.

    Substitution: Substituted quinolizinium compounds with diverse functional groups.

Scientific Research Applications

2,3-Dimethylquinolizin-5-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinolizin-5-ium bromide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and nucleic acids, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, alteration of cell membrane permeability, and interference with DNA replication and transcription.

Comparison with Similar Compounds

    Quinolizinium Derivatives: Compounds with similar quinolizinium cores but different substituents.

    Quaternary Ammonium Salts: Compounds with similar quaternary ammonium groups but different core structures.

Uniqueness: 2,3-Dimethylquinolizin-5-ium bromide is unique due to its specific combination of a quinolizinium core and quaternary ammonium group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dimethylquinolizin-5-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.BrH/c1-9-7-11-5-3-4-6-12(11)8-10(9)2;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYNBOKWCADOAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=[N+]2C=C1C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541872
Record name 2,3-Dimethylquinolizin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31778-07-1
Record name NSC207442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethylquinolizin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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